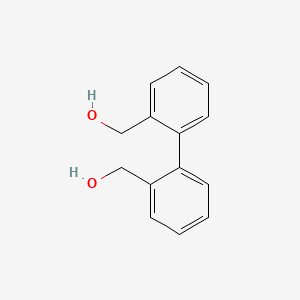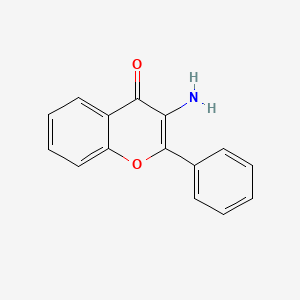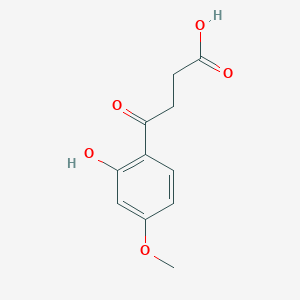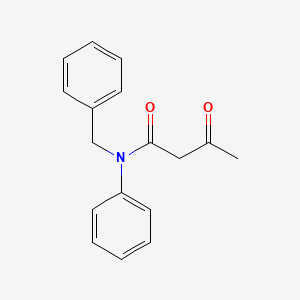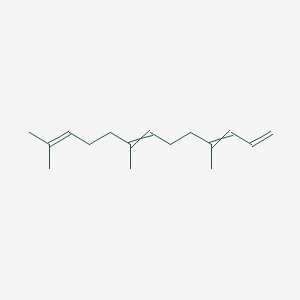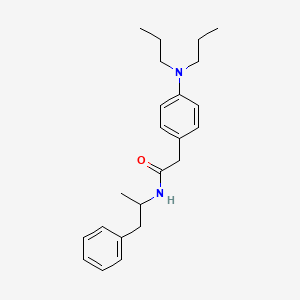
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide, commonly known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances known as stimulants. It is chemically similar to amphetamines and is used for various scientific research purposes.
Mecanismo De Acción
Propylhexedrine acts as a potent central nervous system stimulant by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, wakefulness, and euphoria.
Efectos Bioquímicos Y Fisiológicos
Propylhexedrine has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, dry mouth, and decreased appetite. Chronic use of propylhexedrine can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylhexedrine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its use is limited by its potential for abuse and dependence, as well as its toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on propylhexedrine, including its use as a treatment for attention deficit hyperactivity disorder (ADHD), depression, and other psychiatric disorders. It may also have potential for use as a cognitive enhancer or as a tool for studying the neurochemistry of addiction and dependence. However, further research is needed to fully understand the potential benefits and risks of propylhexedrine in these contexts.
Conclusion:
Propylhexedrine is a synthetic compound that has a number of potential applications in scientific research. Its high potency, selectivity, and stability make it a valuable tool for the detection and quantification of amphetamine-like compounds in biological samples. However, its use is limited by its potential for abuse and dependence, as well as its toxicity at high doses. Further research is needed to fully understand the potential benefits and risks of propylhexedrine in various contexts.
Métodos De Síntesis
The synthesis of propylhexedrine involves the reaction of alpha-methylbenzylamine with propionyl chloride to form N-propionyl-alpha-methylbenzylamine, which is then reacted with dipropylamine to form propylhexedrine. The purity of the final product is ensured by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Propylhexedrine is primarily used in scientific research as a reference standard for the detection and quantification of amphetamine-like compounds in biological samples. It is also used in the development of new analytical methods for the detection of these compounds in forensic and clinical toxicology.
Propiedades
IUPAC Name |
2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLKFJVOXMQQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965025 |
Source


|
| Record name | 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-(Dipropylamino)phenyl)-N-(alpha-methylphenethyl)acetamide | |
CAS RN |
50794-02-0 |
Source


|
| Record name | Iem 611 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050794020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

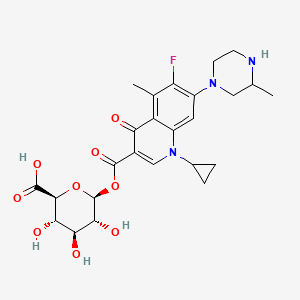
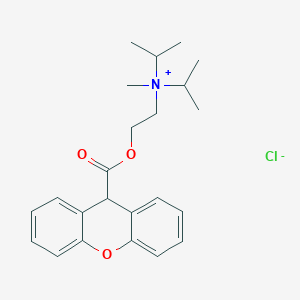
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)
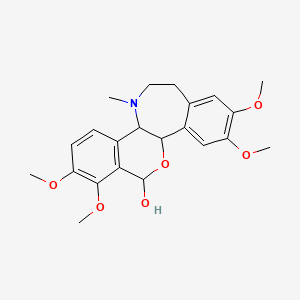
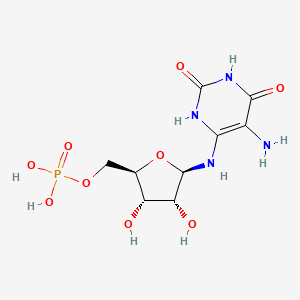
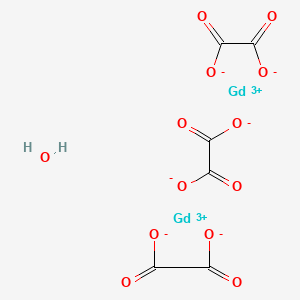

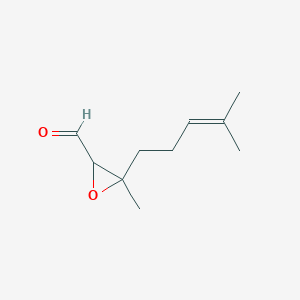
![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)
